molecular formula C19H30N4O2 B7593753 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea

1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea

Cat. No. B7593753
M. Wt: 346.5 g/mol
InChI Key: CMSQXDQNHJAROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea, also known as DMAPU, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects in the body. For example, it can increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and attention. 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea has also been shown to decrease the levels of certain inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea in lab experiments is its versatility. It can be used in various assays and experiments to study different biological processes. However, one of the limitations of using 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea is its relatively low yield during synthesis, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for the study of 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea. One direction is to further investigate its potential applications in cancer research and Alzheimer's disease treatment. Another direction is to explore its potential use as a tool for studying different biological processes, such as protein kinase C signaling. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea and its effects on different biochemical and physiological processes.
Conclusion:
In conclusion, 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is well-established, and it has been studied for its potential use in cancer research and Alzheimer's disease treatment. Its mechanism of action and biochemical and physiological effects are still being explored, and there are several future directions for its study. Overall, 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea is a promising compound that has the potential to contribute to significant advances in scientific research.

Synthesis Methods

There are different methods for synthesizing 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea, but the most commonly used method involves the reaction between 2-dimethylaminobenzaldehyde and 1-(oxolan-3-ylmethyl)piperidin-4-amine, followed by the addition of urea. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid or acetic acid. The yield of this method is typically around 50-60%.

Scientific Research Applications

1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea has also been studied for its potential use in treating Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

1-[2-(dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-22(2)18-6-4-3-5-17(18)21-19(24)20-16-7-10-23(11-8-16)13-15-9-12-25-14-15/h3-6,15-16H,7-14H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSQXDQNHJAROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea

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